molecular formula C14H13FN2O B5110270 2-(2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide

2-(2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5110270
M. Wt: 244.26 g/mol
InChI Key: VMIBTKFOKOOBEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to 2-(2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide often involves direct fluorination techniques or the use of fluorinated precursors to introduce the fluorophenyl group. For example, N-halogeno compounds have been synthesized through direct fluorination methods, demonstrating a pathway that could be adapted for the synthesis of our compound of interest (Banks, Besheesh, & Tsiliopoulos, 1996).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and interaction with biological targets. For instance, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide has been determined, showing hydrogen bonding and the dihedral angle between the fluorophenyl ring and the acetamide group, which could be similar in our compound of interest and influence its chemical and physical properties (Qian, Fang, Bao, Guo, & Wei, 2012).

properties

IUPAC Name

2-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-13-4-2-1-3-12(13)9-14(18)17-10-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIBTKFOKOOBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)acetamide

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